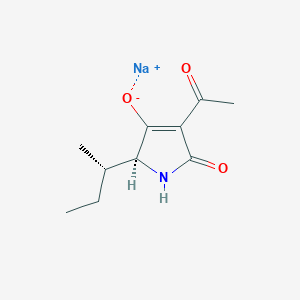
Sodium tenuazonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tenuazonate is a chemical compound that has been used extensively in scientific research. It is a derivative of tenuazonic acid, which is a natural product of certain fungi. Sodium tenuazonate has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of sodium tenuazonate is not fully understood, but it is believed to act on ion channels in cell membranes. It has been found to inhibit the activity of certain potassium channels, which can affect the electrical activity of cells.
Biochemical and physiological effects:
Sodium tenuazonate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi, and to affect the electrical activity of cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sodium tenuazonate in lab experiments is that it is relatively easy to synthesize and handle. It is also relatively inexpensive compared to other chemical compounds used in research. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving sodium tenuazonate. One area of interest is its potential as a treatment for fungal infections. Another area is its potential as a tool for studying ion channels and cell membrane transport. Additionally, further research could be done to better understand its mechanism of action and potential use in cancer treatment.
Méthodes De Synthèse
Sodium tenuazonate can be synthesized from tenuazonic acid through a simple chemical reaction. Tenuazonic acid is mixed with sodium hydroxide, which causes it to undergo a process called saponification. This produces sodium tenuazonate as a white, crystalline powder.
Applications De Recherche Scientifique
Sodium tenuazonate has been used in a variety of scientific research applications. It has been found to have antifungal properties, making it useful in the study of fungal infections. It has also been used as a tool for studying the transport of ions across cell membranes, and as a fluorescent probe for studying protein-protein interactions.
Propriétés
Numéro CAS |
1013-59-8 |
|---|---|
Formule moléculaire |
C10H14NNaO3 |
Poids moléculaire |
219.21 g/mol |
Nom IUPAC |
sodium;(2S)-4-acetyl-2-[(2S)-butan-2-yl]-5-oxo-1,2-dihydropyrrol-3-olate |
InChI |
InChI=1S/C10H15NO3.Na/c1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h5,8,13H,4H2,1-3H3,(H,11,14);/q;+1/p-1/t5-,8-;/m0./s1 |
Clé InChI |
GNZBHOOZDKNFTO-XMLTWROESA-M |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Na+] |
SMILES |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Na+] |
SMILES canonique |
CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B228807.png)
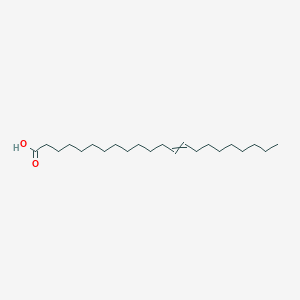
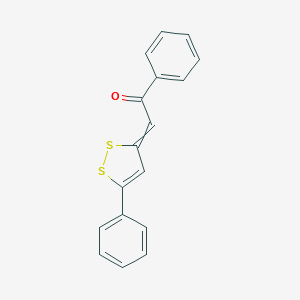
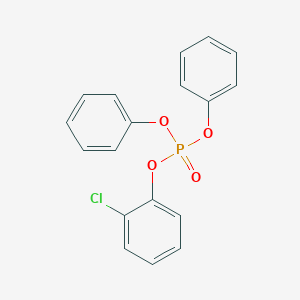
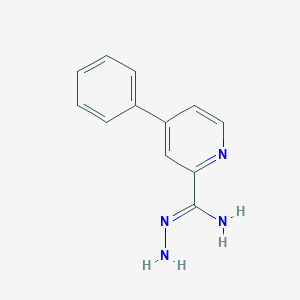

![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

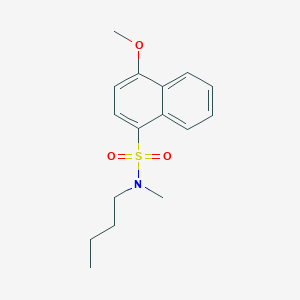


![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)
